molecular formula C15H8N2O7 B3745152 Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- CAS No. 88673-87-4

Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl-

Cat. No.: B3745152
CAS No.: 88673-87-4
M. Wt: 328.23 g/mol
InChI Key: LUFNQCYWDDMLJD-UHFFFAOYSA-N
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Description

Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- is a chemical compound with the molecular formula C15H8N2O7 It is known for its unique structure, which includes a benzofuran ring substituted with hydroxy and nitro groups, and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzofuran derivative, followed by the introduction of a hydroxy group and subsequent coupling with a phenylmethanone derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and bases, such as sodium hydroxide, for hydrolysis and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the hydroxy and methanone groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)-
  • Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-chlorophenyl)-

Uniqueness

Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl- is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-hydroxy-4,6-dinitro-1-benzofuran-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O7/c18-14(8-4-2-1-3-5-8)9-7-24-11-6-10(16(20)21)15(19)13(12(9)11)17(22)23/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFNQCYWDDMLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362872
Record name Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88673-87-4
Record name Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl-
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